3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine
Description
Properties
IUPAC Name |
3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKALDBSJQWTLST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1N)C(=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Pyrrolo[2,3-b]pyridine Derivatives
Starting from 1H-pyrrolo[2,3-b]pyridine N-oxide, regioselective fluorination can be achieved by either the Balz-Schiemann reaction or lithium-halogen exchange methods. These approaches allow selective introduction of fluorine at the 3-position (or 4-position in related compounds), crucial for obtaining the fluoro-substituted heterocycle.
The Balz-Schiemann reaction involves diazotization of an amino precursor followed by thermal decomposition to introduce fluorine, while lithium-halogen exchange uses organolithium reagents to replace halogens with fluorine selectively.
Amination at the 4-Position
Introduction of the amino group at the 4-position is typically performed via Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between a halogenated pyrrolo[2,3-b]pyridine intermediate and an amine source.
Chemoselective Suzuki-Miyaura cross-coupling at the 2-position on a 2-iodo-4-chloropyrrolopyridine intermediate precedes the amination step to install aryl substituents if needed, facilitating selective functionalization.
Masking groups such as trimethylsilylethoxymethyl (SEM) are employed to protect sensitive hydroxyl or pyrrole groups during these transformations, although deprotection can be challenging due to side reactions involving formaldehyde release.
A representative synthetic sequence for 3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine can be summarized as follows:
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting material preparation | 1H-pyrrolo[2,3-b]pyridine N-oxide | Core heterocycle precursor |
| 2 | Regioselective fluorination | Balz-Schiemann reaction or lithium-halogen exchange | Introduction of fluorine at 3-position |
| 3 | Halogenation (if needed) | Bromination with NBS or bromine in organic solvent | Halogenated intermediate for cross-coupling |
| 4 | Suzuki-Miyaura cross-coupling | Pd catalyst, boronic acid, base, dioxane/water, 80 °C | Installation of aryl substituent at C-2 |
| 5 | Buchwald-Hartwig amination | Pd catalyst, secondary amine, base, organic solvent | Amination at C-4 position |
| 6 | Deprotection | Acid or base treatment to remove SEM or other protecting groups | Final this compound |
This sequence is supported by patent literature describing Suzuki coupling and bromination steps under mild conditions, followed by amination and deprotection.
Suzuki Coupling: 5-bromo-1H-pyrrolo[2,3-b]pyridine reacts with phenylboronic acid using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as catalyst and potassium carbonate as base in a 2.5:1 dioxane/water mixture at 80 °C under nitrogen atmosphere for 1–16 hours. The reaction mixture is then worked up by acidification and extraction to isolate the coupled product.
Bromination: Bromination at the 3-position is achieved using bromine or N-bromosuccinimide (NBS) in chloroform or dichloromethane at 0 °C to room temperature for 10 minutes to 16 hours. Triethylamine or other bases may be used to facilitate the reaction.
Amination: Buchwald-Hartwig amination employs palladium catalysts with secondary amines to replace halogen atoms at the 4-position. Protection of hydroxyl and pyrrole groups with SEM is often necessary to prevent side reactions. Deprotection is challenging due to formaldehyde release, which can lead to side products such as tricyclic azaindoles.
Fluorination: The Balz-Schiemann reaction involves diazotization of amino precursors followed by thermal decomposition to introduce fluorine regioselectively. Alternatively, lithium-halogen exchange allows direct substitution of halogens with fluorine under controlled conditions.
| Method | Starting Material | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Balz-Schiemann Fluorination | 1H-pyrrolo[2,3-b]pyridine N-oxide | Diazotization reagents, thermal decomposition | Regioselective fluorination | Requires careful control of conditions |
| Lithium-Halogen Exchange | Halogenated pyrrolo[2,3-b]pyridine | Organolithium reagents, fluorine source | Efficient, direct fluorination | Sensitive to moisture and temperature |
| Suzuki-Miyaura Coupling | Halogenated pyrrolo[2,3-b]pyridine | Pd catalyst, boronic acids, base, dioxane/water, 80 °C | High selectivity, mild conditions | Requires inert atmosphere |
| Buchwald-Hartwig Amination | Halogenated pyrrolo[2,3-b]pyridine | Pd catalyst, secondary amines, base, organic solvents | Efficient amination at C-4 | Protection/deprotection steps needed |
| Bromination | Pyrrolo[2,3-b]pyridine derivatives | NBS or bromine, organic solvents, base | Selective halogenation | Overbromination risk |
The synthetic methods described enable the preparation of this compound with high regioselectivity and functional group tolerance.
Pyrrolopyridine derivatives, including fluoro-substituted analogs, have shown potent inhibitory activity against fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3), which are relevant targets in cancer therapy.
The fluorine atom at the 3-position modulates biological activity and metabolic stability, making these compounds valuable scaffolds for drug development.
Challenges remain in optimizing deprotection steps and minimizing side reactions during synthesis, which are critical for scale-up and industrial applications.
Chemical Reactions Analysis
Fluorination and Ring Formation
The fluorine atom at position 3 is introduced via electrophilic fluorination. In one approach, lithium-halogen exchange reactions enable regioselective fluorination of precursor intermediates . For example:
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Balz-Schiemann reaction : Diazotization of aromatic amines followed by fluorination with HF yields fluorinated pyrrolopyridines .
-
Electrophilic fluorination : Reagents like N-fluorobenzenesulfonimide (NFSI) facilitate direct fluorination under mild conditions.
Substitution Reactions
The fluorine atom undergoes nucleophilic aromatic substitution (NAS) with amines, thiols, and alkoxides:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Amine substitution | Aniline, DMSO, 100°C | 3-Amino-1H-pyrrolo[2,3-b]pyridin-4-amine |
| Thiol substitution | Thiophenol, K₂CO₃, DMF | 3-(Phenylthio)-1H-pyrrolo[2,3-b]pyridin-4-amine |
| Methoxy substitution | NaOMe, MeOH, reflux | 3-Methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine |
This reactivity is critical for diversifying the compound’s pharmacological profile .
Reduction and Hydrogenation
The amine group participates in reductive alkylation:
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Catalytic hydrogenation : Pd/C in ethanol reduces nitro intermediates to amines.
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Reductive amination : Ketones or aldehydes react with the amine under NaBH₃CN to form secondary amines .
For example:
Oxidation Reactions
Oxidation of the pyrrole ring occurs under strong oxidizing conditions:
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m-Chloroperbenzoic acid (m-CPBA) : Forms N-oxide derivatives at the pyridine nitrogen.
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KMnO₄ in acidic conditions : Oxidizes the pyrrole ring to a diketone structure.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation:
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Suzuki coupling : Aryl boronic acids react at position 5 or 7 to introduce aryl groups .
-
Buchwald-Hartwig amination : Forms C–N bonds with aryl halides .
Table 2: Biological Activity of Key Derivatives
| Derivative | Target | IC₅₀ (nM) | Biological Effect |
|---|---|---|---|
| 4h | FGFR1 | 7 | Inhibits cell proliferation (4T1 cells) |
| 3f | CDK1 | 18 | Induces caspase-dependent apoptosis |
| 1l | FGFR3 | 25 | Reduces tumor volume in xenografts |
Stability and Compatibility
-
pH stability : Stable in acidic conditions (pH 2–6) but degrades in strong bases.
-
Thermal stability : Decomposes above 250°C, requiring inert atmospheres for high-temperature reactions .
This compound’s reactivity profile enables its use in drug discovery, particularly for kinase-targeted therapies. Its synthetic flexibility and documented biological efficacy underscore its importance in medicinal chemistry.
Scientific Research Applications
Kinase Inhibition
One of the most notable applications of 3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine is its role as a kinase inhibitor , particularly against fibroblast growth factor receptors (FGFRs). FGFRs are implicated in various cancers, making this compound a target for cancer therapy. Studies have shown that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines .
Anticancer Properties
Research indicates that this compound exhibits anticancer properties by disrupting key signaling pathways involved in tumor growth. For example:
- A study demonstrated that specific derivatives inhibited proliferation and induced apoptosis in breast cancer cells (4T1) .
- Another investigation highlighted its potential to significantly reduce TNF-α levels in macrophages, suggesting anti-inflammatory effects that could be beneficial in treating inflammatory diseases .
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the development of new pharmaceuticals and agrochemicals. Its unique chemical structure allows for the synthesis of complex molecules that can lead to innovative therapeutic agents and agricultural solutions .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- FGFR Inhibition : A study demonstrated that a derivative inhibited proliferation and induced apoptosis in breast cancer cells (4T1), suggesting its utility in cancer therapy.
- Anti-inflammatory Effects : Research illustrated that certain derivatives could significantly reduce TNF-α levels in macrophages, indicating their potential use in treating inflammatory diseases.
These findings underscore the compound's versatility and efficacy as a lead candidate for further pharmacological exploration.
Mechanism of Action
The mechanism of action of 3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets, such as kinase enzymes. It binds to the active site of these enzymes, inhibiting their activity and thereby blocking downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine, highlighting differences in substituents, physical properties, and synthetic pathways:
Substituent Effects on Physicochemical Properties
- Fluorine vs. Chlorine/Bromine : Fluorine’s small size and high electronegativity reduce steric hindrance and improve metabolic stability compared to bulkier halogens like bromine . For example, 6-bromo derivatives (212.05 g/mol) are heavier than fluoro analogs (151.14 g/mol), affecting solubility and diffusion rates.
- N-Methylation : The 1-methyl derivative (147.18 g/mol) lacks the N–H bond, reducing hydrogen-bonding interactions but improving membrane permeability .
Biological Activity
3-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological profiles, and biological activities of this compound, drawing from various studies and data sources to provide a comprehensive overview.
Synthesis and Structure
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects against various cancer cell lines. For example, certain derivatives have shown IC50 values in the nanomolar range against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. A notable compound demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, highlighting its potential as an anticancer agent .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that certain derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to lipopolysaccharides (LPS) and other stimuli. This suggests a mechanism by which these compounds could modulate inflammatory responses in diseases characterized by chronic inflammation .
Enzyme Inhibition
PDE4B (phosphodiesterase 4B) inhibition is another area where this compound has shown promise. Compounds in this class have been reported to exhibit significant inhibition against PDE4B with IC50 values ranging from 0.11 to 1.1 μM. This activity is particularly relevant for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) where PDE4B plays a crucial role in inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Studies have shown that substituents at various positions on the pyrrole ring can enhance or diminish activity against specific targets. For instance, variations in the aryl groups attached to the nitrogen atoms have been correlated with changes in potency against FGFRs and PDEs .
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Compound 4h | FGFR1 | 7 | Potent inhibitor |
| Compound 4h | FGFR2 | 9 | Significant anti-cancer activity |
| Compound X | PDE4B | 0.49 | Selective inhibition |
| Compound Y | TNF-α release | Not specified | Anti-inflammatory effects |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- FGFR Inhibition : A study demonstrated that a specific derivative inhibited proliferation and induced apoptosis in breast cancer cells (4T1), suggesting its utility in cancer therapy.
- Anti-inflammatory Effects : Another study illustrated that certain derivatives could significantly reduce TNF-α levels in macrophages, indicating their potential use in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine, and how can its regioselectivity be ensured?
- Methodological Answer : A common precursor is methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS 942920-50-5), which can undergo hydrolysis to the carboxylic acid followed by amidation or Curtius rearrangement to introduce the amine group . Regioselectivity is controlled by steric and electronic effects of the fluorine atom at position 3, which directs substitution to the 4-position. Reaction monitoring via LC-MS and intermediate characterization by H/F NMR is critical .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use single-crystal X-ray diffraction (as demonstrated for analogous pyrrolopyridine derivatives in and ) to resolve positional ambiguities. Complementary techniques include H-N HMBC NMR to confirm amine connectivity and FT-IR for NH stretching vibrations (3100–3500 cm) .
Q. What are the primary challenges in handling and storing this compound?
- Methodological Answer : The amine group and fluorine substituent increase sensitivity to moisture and oxidation. Store under inert gas (N/Ar) at –20°C in amber vials. Use gloveboxes for air-sensitive reactions, and monitor stability via periodic HPLC purity checks .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., H NMR shifts) for intermediates be resolved during synthesis?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Use 2D NMR (e.g., NOESY, COSY) to distinguish between tautomers. For example, the NH group’s resonance can shift significantly in DMSO-d vs. CDCl; cross-validate with X-ray structures (as in ) .
Q. What strategies optimize the yield of this compound in palladium-catalyzed coupling reactions?
- Methodological Answer : Optimize catalyst systems (e.g., Pd(OAc)/XPhos) and bases (CsCO) in anhydrous DMF at 80–100°C. Fluorine’s electron-withdrawing effect enhances oxidative addition efficiency. Monitor reaction progress via TLC and isolate the product using silica gel chromatography with NHOH-modified eluents .
Q. How does fluorination at position 3 influence the compound’s biological activity compared to non-fluorinated analogs?
- Methodological Answer : Fluorine enhances metabolic stability and binding affinity via hydrophobic interactions and hydrogen bonding. Conduct docking studies (as in ) using protein targets (e.g., kinases) to compare binding modes. Validate with enzymatic assays (IC determination) .
Q. What analytical methods resolve discrepancies in reported CAS numbers or molecular descriptors for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
